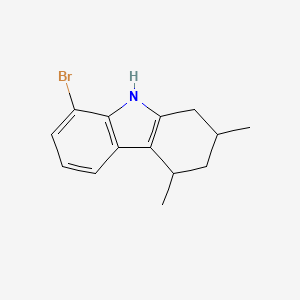
8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through electrophilic aromatic substitution reactions, where bromine acts as the electrophile. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide (FeBr3), and are conducted under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated by using strong electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced forms of the compound, such as dihydrocarbazoles.
Substitution: Introduction of additional substituents at various positions on the carbazole ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of specific signaling pathways involved in cancer cell growth.
Comparaison Avec Des Composés Similaires
Carbazole: The parent compound without bromination.
9-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Bromination at a different position on the ring.
2,4-Dimethylcarbazole: Lack of bromination.
Uniqueness: 8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its electrophilic properties and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C14H16BrN |
|---|---|
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-8-6-9(2)13-10-4-3-5-11(15)14(10)16-12(13)7-8/h3-5,8-9,16H,6-7H2,1-2H3 |
Clé InChI |
DTNMHGZLRVVLFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1)NC3=C2C=CC=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)

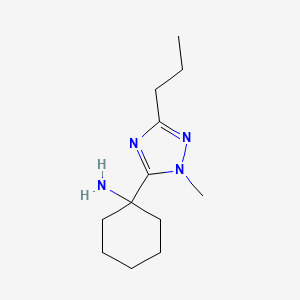
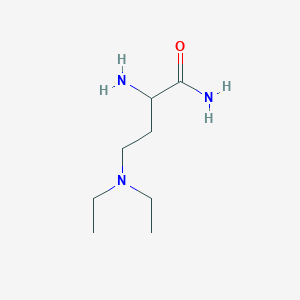
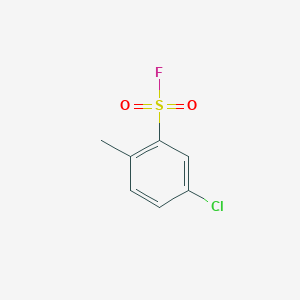
![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
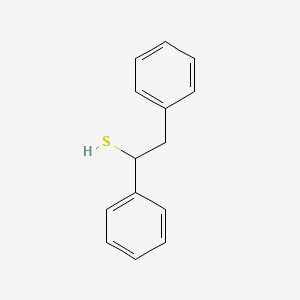
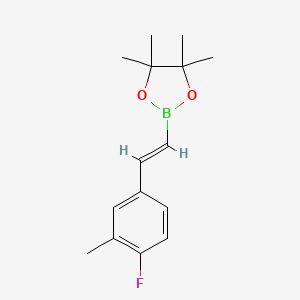

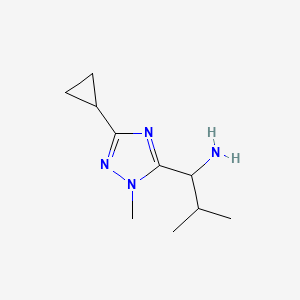
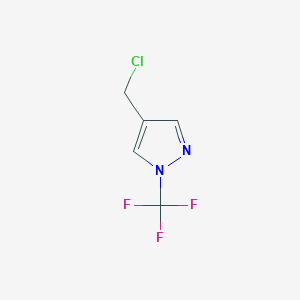
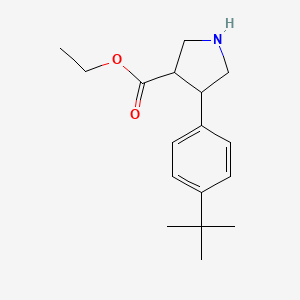
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)

